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molecular formula C7H6N4O B2540923 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 110714-14-2

6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2540923
M. Wt: 162.152
InChI Key: RQOGBYHTYBWDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04826845

Procedure details

9.93 g (0.055 mole) of 6-(1-imidazolyl)-3-chloropyridazine [prepared according to J. Med. Chem. 24, 59 (1981)] are boiled with 7.7 g (0.0781 mole) of fused potassium acetate in 114 ml of acetic acid under reflux for 10 hours and then evaporated to dryness under reduced pressure. The residue is taken up in 200 ml of chloroform, the precipitate is filtered off, washed 4 times with water, then with ether and diisopropyl ether and dried to give 4.9 g (55% yield) of the aimed product, m. p. 239°-240° C.
Quantity
9.93 g
Type
reactant
Reaction Step One
[Compound]
Name
fused potassium acetate
Quantity
7.7 g
Type
reactant
Reaction Step Two
Quantity
114 mL
Type
reactant
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[N:11]=[N:10][C:9](Cl)=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.C(O)(=[O:15])C>>[N:1]1([C:6]2[CH:7]=[CH:8][C:9](=[O:15])[NH:10][N:11]=2)[CH:5]=[CH:4][N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
9.93 g
Type
reactant
Smiles
N1(C=NC=C1)C1=CC=C(N=N1)Cl
Step Two
Name
fused potassium acetate
Quantity
7.7 g
Type
reactant
Smiles
Step Three
Name
Quantity
114 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed 4 times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with ether and diisopropyl ether and dried

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C=1C=CC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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